molecular formula C10H17F2N3O B6632317 2,2-Difluoro-3-[(1,3,5-trimethylpyrazol-4-yl)methylamino]propan-1-ol

2,2-Difluoro-3-[(1,3,5-trimethylpyrazol-4-yl)methylamino]propan-1-ol

Cat. No.: B6632317
M. Wt: 233.26 g/mol
InChI Key: WPISWHDUPVTTLO-UHFFFAOYSA-N
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Description

2,2-Difluoro-3-[(1,3,5-trimethylpyrazol-4-yl)methylamino]propan-1-ol is a fluorinated organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. The presence of both difluoromethyl and pyrazole groups in its structure imparts distinctive chemical properties that make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2,2-difluoro-3-[(1,3,5-trimethylpyrazol-4-yl)methylamino]propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17F2N3O/c1-7-9(8(2)15(3)14-7)4-13-5-10(11,12)6-16/h13,16H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPISWHDUPVTTLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)CNCC(CO)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17F2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-3-[(1,3,5-trimethylpyrazol-4-yl)methylamino]propan-1-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The synthesis begins with the preparation of 1,3,5-trimethylpyrazole through the reaction of acetylacetone with hydrazine hydrate under acidic conditions.

    Introduction of the Difluoromethyl Group: The difluoromethyl group is introduced via a difluoromethylation reaction, often using difluoromethylating agents such as diethylaminosulfur trifluoride (DAST) or other fluorinating reagents.

    Aminomethylation: The final step involves the aminomethylation of the difluoromethylated pyrazole derivative with formaldehyde and a suitable amine, followed by reduction to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-3-[(1,3,5-trimethylpyrazol-4-yl)methylamino]propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

2,2-Difluoro-3-[(1,3,5-trimethylpyrazol-4-yl)methylamino]propan-1-ol has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory pathways.

    Materials Science: The compound’s unique fluorinated structure makes it useful in the development of advanced materials with specific electronic and optical properties.

    Biological Studies: Researchers use this compound to study enzyme interactions and metabolic pathways, given its potential as a probe for biochemical assays.

    Industrial Applications: It is employed in the synthesis of agrochemicals and specialty chemicals due to its reactivity and stability.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-3-[(1,3,5-trimethylpyrazol-4-yl)methylamino]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance binding affinity and selectivity towards these targets, while the pyrazole ring can modulate the compound’s overall activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,2-Difluoro-3-[(1,3-dimethylpyrazol-4-yl)methylamino]propan-1-ol: Similar structure but with one less methyl group on the pyrazole ring.

    2,2-Difluoro-3-[(1,3,5-trimethylpyrazol-4-yl)methylamino]butan-1-ol: Similar structure but with an additional carbon in the alkyl chain.

Uniqueness

The uniqueness of 2,2-Difluoro-3-[(1,3,5-trimethylpyrazol-4-yl)methylamino]propan-1-ol lies in its specific combination of the difluoromethyl group and the fully substituted pyrazole ring. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various research and industrial applications.

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